molecular formula C21H18N2O5S2 B2668002 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 921870-50-0

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2668002
CAS No.: 921870-50-0
M. Wt: 442.5
InChI Key: JGSOWURFQSWKRO-UHFFFAOYSA-N
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Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 921870-50-0) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C21H18N2O5S2 and a molecular weight of 442.5 g/mol, this acetamide derivative features a complex structure incorporating benzofuran and thiazole ring systems, which are known to be privileged scaffolds in the development of biologically active molecules . The core structure of this compound is of particular value for researchers investigating novel tyrosinase inhibitors. Tyrosinase is a copper-containing enzyme critical in the melanogenesis pathway, and its overactivity is associated with hyperpigmentation disorders in skin and neurological conditions such as Parkinson's and Huntington's diseases . Structural analogues featuring the benzofuran-thiazole core, specifically 7-methoxybenzofuran-based hybrids, have demonstrated exceptional tyrosinase inhibition, with some compounds exhibiting IC50 values as low as 0.39 ± 1.45 µM, significantly outperforming standard inhibitors like kojic acid . The presence of the 4-(methylsulfonyl)phenyl group in this acetamide is a key structural feature that may enhance binding interactions with the enzyme's active site. Beyond tyrosinase research, the compound's multifaceted heterocyclic architecture makes it a promising candidate for broader pharmacological screening. Thiazole conjugates have shown notable cytotoxicity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, with certain derivatives displaying IC50 values in the low micromolar range (e.g., 2.07 ± 0.10 µM) . The benzofuran moiety is likewise associated with a wide spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties . Researchers can utilize this chemical as a key intermediate for further structural diversification or as a tool compound for probing biological mechanisms related to enzyme inhibition and cell proliferation. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-27-17-5-3-4-14-11-18(28-20(14)17)16-12-29-21(22-16)23-19(24)10-13-6-8-15(9-7-13)30(2,25)26/h3-9,11-12H,10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSOWURFQSWKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Final Acetamide Formation: The final step involves the acylation of the coupled intermediate with 4-(methylsulfonyl)phenylacetic acid under appropriate conditions, such as using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran and phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, it may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran and thiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 7-Methoxybenzofuran, Methylsulfonylphenyl ~443.5 (estimated) Not reported Hypothesized MMP/kinase inhibition N/A
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenylpiperazine, p-Tolylthiazole 422.54 289–290 MMP inhibition
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) Methoxybenzothiazole, Propargyloxyphenyl ~368.4 (estimated) Not reported Kinase inhibition (implied)
GSK1570606A 4-Fluorophenyl, Pyridinylthiazole ~317.3 Not reported Kinase inhibition
N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k) Morpholinosulfonyl, p-Tolylamino ~407.5 192–194 Anti-COVID-19 activity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl, Chloronitrophenyl 302.73 Not reported Heterocyclic precursor

Key Observations :

  • Substituent Impact : The target compound’s 7-methoxybenzofuran group is unique compared to simpler aryl groups (e.g., p-tolyl in compound 13) and may enhance steric bulk and aromatic interactions. Its methylsulfonyl group mirrors that in compound 5k and , contributing to hydrogen bonding and solubility .
  • Thermal Stability : Analogs like compound 13 exhibit high melting points (289–290°C), likely due to strong intermolecular interactions from polar groups (e.g., piperazine). The target’s melting point is unreported but may align with sulfonamide-containing compounds (e.g., 192–194°C for 5k) .
Stability and Molecular Interactions
  • Crystal Packing : The methylsulfonyl group in participates in C–H···O interactions, stabilizing the crystal lattice. The target compound’s benzofuran may further enhance π-stacking, improving stability .
  • Metabolism : Piperazine-containing analogs (e.g., compound 13) show extended half-lives due to reduced CYP450 metabolism, whereas the target’s benzofuran may increase susceptibility to oxidative degradation .

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring , a methoxybenzofuran moiety , and an acetamide group , contributing to its unique biological profile. Its molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S with a molecular weight of approximately 346.41 g/mol.

Anticancer Activity

Research indicates that derivatives of thiazole and benzofuran exhibit notable anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, primarily through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism of Action
7gA54912.5Caspase activation
6fC610.0Apoptosis induction

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In studies assessing COX-2 inhibition, it was found that related compounds exhibited significant selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects often associated with traditional NSAIDs. The selectivity index (SI) for these compounds ranged from 31.29 to 132, indicating a strong preference for COX-2 inhibition .

CompoundCOX-2 Inhibition (IC50 µM)Selectivity Index
7a0.10132
7g0.1585

Antimicrobial Activity

Antimicrobial evaluations have revealed that this compound exhibits significant antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa. The minimal inhibitory concentrations (MICs) for these pathogens were notably low, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Apoptotic Pathways : By activating caspases, the compound can induce programmed cell death in cancer cells.
  • Antimicrobial Action : It may disrupt bacterial cell wall synthesis or function through unknown mechanisms.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Study on Anticancer Effects : A recent investigation highlighted that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, promoting apoptosis through mitochondrial pathways .
  • COX Inhibition Study : Another study demonstrated that the synthesized derivatives exhibited selective inhibition of COX-2, making them suitable candidates for further development as anti-inflammatory drugs .
  • Antimicrobial Efficacy : Research indicated that certain derivatives had MIC values comparable to established antibiotics, suggesting their potential use in treating infections caused by resistant strains .

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